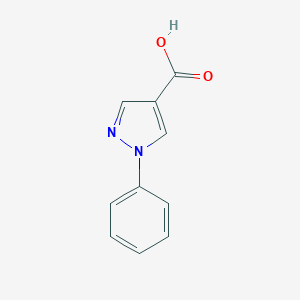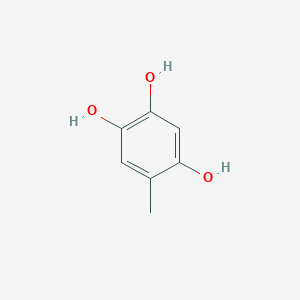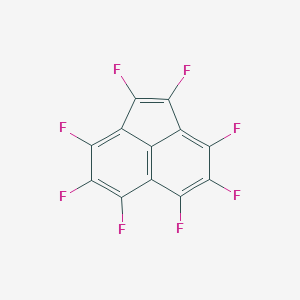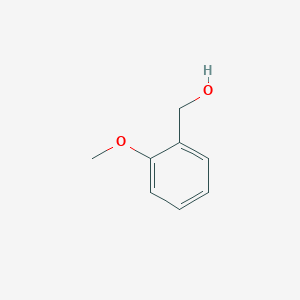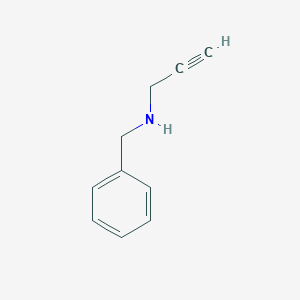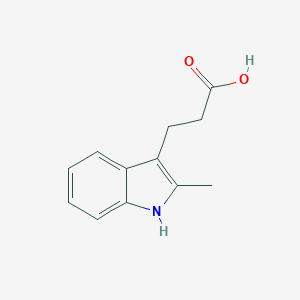
5alpha-Androstan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Androstan-2-one, also known as Dihydrotestosterone (DHT), is a hormone that plays a crucial role in the development and maintenance of male sexual characteristics. It is synthesized from testosterone and is more potent than testosterone in its androgenic effects. DHT is known to have a significant impact on the male reproductive system, including the development of the prostate gland and the growth of facial and body hair.
Mecanismo De Acción
DHT exerts its effects by binding to androgen receptors in target tissues. The androgen receptor is a protein that is found in the cytoplasm of cells. When DHT binds to the androgen receptor, it forms a complex that translocates to the nucleus of the cell. Once in the nucleus, the complex binds to DNA and activates the transcription of specific genes, leading to the production of proteins that mediate the effects of DHT.
Biochemical and Physiological Effects:
DHT has a range of biochemical and physiological effects, including the development of male sexual characteristics, such as the growth of facial and body hair, deepening of the voice, and the enlargement of the prostate gland. It also plays a role in the regulation of sebum production in the skin, and is involved in the development of acne. DHT has been shown to have an anabolic effect on muscle tissue, leading to increased muscle mass and strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHT is a useful tool in the study of androgen receptor function and the effects of androgens on target tissues. It has been used in a variety of in vitro and in vivo experiments to investigate the mechanisms of androgen action. However, there are limitations to the use of DHT in experiments, as it is a potent androgen that can have significant effects on target tissues. Careful consideration must be given to the dose and duration of DHT exposure in experimental studies.
Direcciones Futuras
There are several areas of research that could be pursued in the study of DHT. One area of interest is the role of DHT in the development of prostate cancer. Studies have shown that DHT is required for the growth and survival of prostate cancer cells, and targeting the androgen receptor with drugs such as enzalutamide and abiraterone has shown promise in the treatment of advanced prostate cancer. Another area of research is the potential use of DHT as a biomarker for the diagnosis and prognosis of prostate cancer. Additionally, further investigation is needed to understand the role of DHT in the development of acne and other skin disorders.
Métodos De Síntesis
DHT is synthesized from testosterone through the action of the enzyme 5-alpha-reductase. This enzyme converts testosterone to DHT by removing the double bond between carbon atoms 4 and 5 in the testosterone molecule. The synthesis of DHT occurs primarily in the prostate gland, testes, and hair follicles.
Aplicaciones Científicas De Investigación
DHT has been extensively studied for its role in male sexual development and function. It has also been investigated for its potential use in the treatment of male pattern baldness, prostate cancer, and benign prostatic hyperplasia. Research has also shown that DHT may have a role in the development of acne, as it stimulates the sebaceous glands in the skin.
Propiedades
Número CAS |
1225-48-5 |
|---|---|
Nombre del producto |
5alpha-Androstan-2-one |
Fórmula molecular |
C19H30O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-one |
InChI |
InChI=1S/C19H30O/c1-18-10-3-4-16(18)15-8-6-13-5-7-14(20)12-19(13,2)17(15)9-11-18/h13,15-17H,3-12H2,1-2H3/t13-,15+,16+,17+,18+,19+/m1/s1 |
Clave InChI |
ROVSAVJEBQAVFO-PFFQMSPKSA-N |
SMILES isomérico |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCC(=O)C[C@@]4([C@H]3CC2)C |
SMILES |
CC12CCCC1C3CCC4CCC(=O)CC4(C3CC2)C |
SMILES canónico |
CC12CCCC1C3CCC4CCC(=O)CC4(C3CC2)C |
Sinónimos |
5α-Androstan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




